6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid
Overview
Description
6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid is an organoboron compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopropylmethoxy group and a fluorine atom. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving the cyclization of suitable precursors.
Introduction of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via an O-alkylation reaction, where a cyclopropylmethanol derivative reacts with the pyridine ring.
Fluorination: The fluorine atom is introduced through a halogenation reaction, typically using a fluorinating agent such as diethylaminosulfur trifluoride.
Boronic Acid Formation: The boronic acid group is introduced via a borylation reaction, where a suitable boron reagent reacts with the pyridine ring.
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors under controlled conditions to ensure consistency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the cyclopropylmethoxy group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Boronic esters or borates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of advanced materials and specialty chemicals, owing to its unique reactivity and functional groups.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. The fluorine atom and cyclopropylmethoxy group contribute to the compound’s binding affinity and specificity, enhancing its effectiveness as an inhibitor or ligand.
Comparison with Similar Compounds
- 6-(Cyclopropylmethoxy)pyridine-3-boronic acid
- 2-Fluoro-3-pyridineboronic acid
- Cyclopropylmethoxy-2-fluoropyridine
Comparison: 6-(Cyclopropylmethoxy)-2-fluoropyridine-3-boronic acid stands out due to the combination of its boronic acid group, fluorine atom, and cyclopropylmethoxy group. This unique combination imparts distinct reactivity and binding properties, making it more versatile and effective in various applications compared to its similar counterparts.
Properties
IUPAC Name |
[6-(cyclopropylmethoxy)-2-fluoropyridin-3-yl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO3/c11-9-7(10(13)14)3-4-8(12-9)15-5-6-1-2-6/h3-4,6,13-14H,1-2,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXOFLPDQHQLFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)OCC2CC2)F)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001178519 | |
Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096341-65-8 | |
Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096341-65-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[6-(cyclopropylmethoxy)-2-fluoro-3-pyridinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001178519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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